

Crystal Structure of Tris(4-formylphenyl)amine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Tris(4-formylphenyl)amine*

Cat. No.: B039881

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Abstract

Tris(4-formylphenyl)amine is a crucial trivalent building block in supramolecular chemistry and materials science, frequently utilized in the synthesis of covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and other complex molecular architectures. Its rigid, propeller-like C3-symmetric structure makes it an ideal candidate for creating porous, crystalline materials with applications in gas storage, catalysis, and sensing. This guide provides a comprehensive overview of the known structural and physical properties of **Tris(4-formylphenyl)amine**, detailed experimental protocols for its synthesis, and a discussion of its applications. While the compound is widely used, it is important to note that as of this writing, a definitive single-crystal X-ray structure has not been deposited in publicly accessible crystallographic databases.

Molecular and Physical Properties

Tris(4-formylphenyl)amine, also known as 4,4',4''-nitrilotribenzaldehyde, is a yellow crystalline solid.^[1] Its core consists of a central nitrogen atom bonded to three 4-formylphenyl groups. This structure provides a rigid and pre-organized geometry for the formation of extended networks.

Table 1: General Properties of **Tris(4-formylphenyl)amine**

Property	Value	Reference
CAS Number	119001-43-3	[2] [3] [4] [5]
Molecular Formula	C ₂₁ H ₁₅ NO ₃	[2]
Molecular Weight	329.35 g/mol	[2]
Appearance	Yellow crystalline powder/solid	[1]
Melting Point	244-248 °C	[1]
Solubility	Soluble in Chloroform	
InChI Key	YOXHQQRNDWBRUOL- UHFFFAOYSA-N	[1] [2]
SMILES	O=Cc1ccc(cc1)N(c2ccc(C=O)c c2)c3ccc(C=O)cc3	[1] [2]

Crystallographic Data

A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other crystallographic databases did not yield a public deposition of the single-crystal X-ray diffraction data for **Tris(4-formylphenyl)amine**. While the crystal structures of many derivatives and larger frameworks incorporating this molecule are available, the structure of the parent molecule itself remains unpublished in the primary literature or common databases. Researchers requiring precise bond lengths and angles of the isolated molecule may need to perform their own crystallographic analysis.

Experimental Protocols: Synthesis

The synthesis of **Tris(4-formylphenyl)amine** has been approached through several methods. A notable and efficient method is the two-flask synthesis from triphenylamine, which provides higher yields compared to a direct one-flask threefold Vilsmeier-Haack formylation.

Two-Flask Synthesis from Triphenylamine

This method involves a two-step formylation process. The reaction is initially halted at the disubstitution stage due to the deactivation of the bis-iminium intermediate. Subsequent

hydrolysis to a less deactivated dialdehyde allows for the final formylation to occur.

Table 2: Reagents and Conditions for Two-Flask Synthesis

Step	Reagent 1	Reagent 2	Solvent	Temperature	Time	Yield
Flask 1: Di-formylation	Triphenylamine	POCl ₃ (2.5 equiv)	DMF (2.3 equiv)	80 °C	1.5 h	~94% (dialdehyde)
Hydrolysis	Reaction Mixture from Flask 1	H ₂ O	-	-	-	-
Flask 2: Tri-formylation	Crude Dialdehyde	POCl ₃ (2.5 equiv)	DMF (2.3 equiv)	80 °C	3 h	52% (overall from triphenylamine)

Experimental Workflow:

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Caption: Two-flask synthesis of **Tris(4-formylphenyl)amine**.

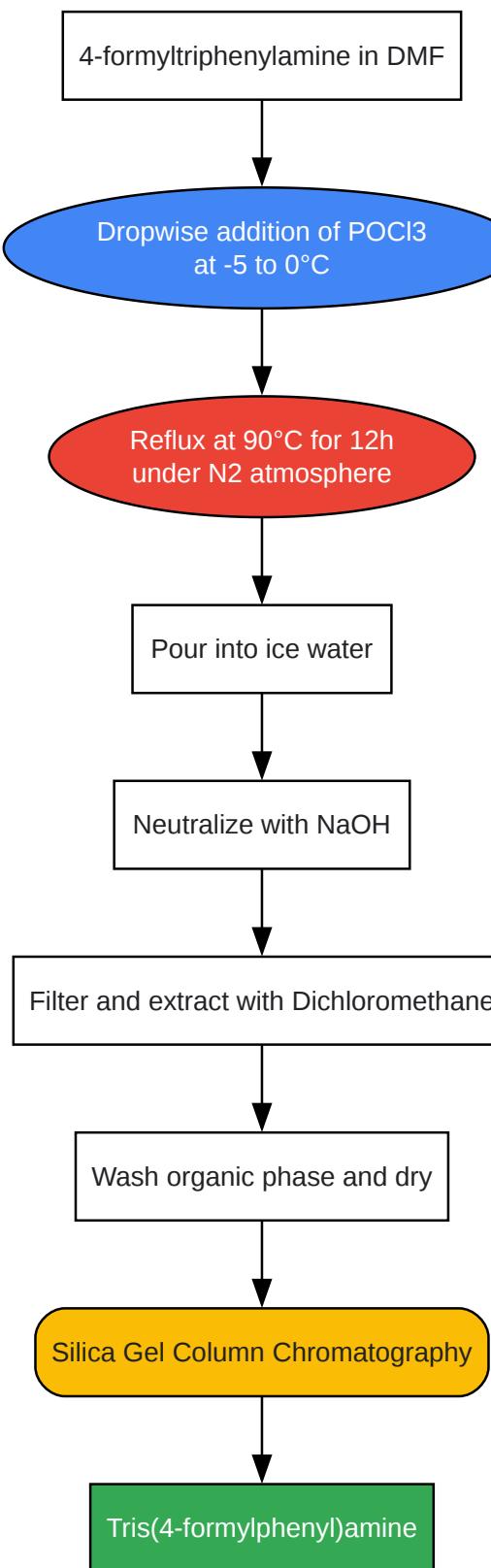
Synthesis from 4-formyltriphenylamine

An alternative patented method utilizes 4-formyltriphenylamine as the starting material.

Table 3: Reagents and Conditions for Synthesis from 4-formyltriphenylamine

Reagent 1	Reagent 2	Solvent	Temperature	Time
4-formyltriphenylamine	POCl ₃ (20 equiv)	DMF	90 °C	12 h

Experimental Workflow:



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Caption: Synthesis from 4-formyltriphenylamine.

Applications in Materials Science

The primary utility of **Tris(4-formylphenyl)amine** lies in its role as a versatile building block for the construction of porous organic materials. The three aldehyde functional groups can readily undergo condensation reactions, typically with amines, to form stable imine linkages. This reactivity has been extensively exploited in the synthesis of:

- Covalent Organic Frameworks (COFs): The C3-symmetric nature of **Tris(4-formylphenyl)amine** allows for the formation of highly ordered, porous, two-dimensional or three-dimensional crystalline polymers. These COFs are investigated for applications in gas separation and storage, catalysis, and sensing.
- Molecular Cages and Macrocycles: The reaction of **Tris(4-formylphenyl)amine** with di- or triamines can lead to the formation of discrete molecular cages with well-defined cavities. These structures are of interest for host-guest chemistry and molecular recognition.
- Polymers for Optoelectronics: The triphenylamine core is a well-known hole-transporting moiety. Polymers incorporating this unit are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

Tris(4-formylphenyl)amine is a cornerstone molecule in the field of materials chemistry, enabling the rational design and synthesis of a wide array of functional porous materials and polymers. While its synthesis is well-established and its properties are generally understood, the absence of a publicly available single-crystal structure represents a gap in the fundamental characterization of this important compound. The detailed synthesis protocols provided herein offer a practical guide for researchers to obtain this key building block for their own investigations into novel materials and applications.

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